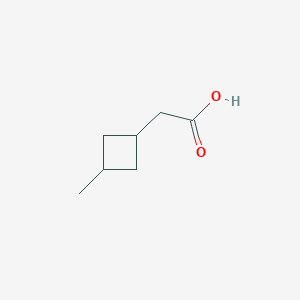

2-(3-Methylcyclobutyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methylcyclobutyl)acetic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a cyclobutyl ring substituted with a methyl group at the 3-position and an acetic acid moiety

Mécanisme D'action

Target of Action

It’s structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections of the external auditory canal .

Mode of Action

Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent .

Biochemical Pathways

Acetic acid, a structurally similar compound, is involved in various biochemical pathways, including the trp-dependent (td) and the trp-independent (ti) pathways . Four TD pathways, namely the indole-3-acetamide pathway, the indole-3-pyruvic acid pathway, the tryptamine pathway, and the indole-3-acetaldoxime pathway, have been postulated, identified, and extensively studied .

Pharmacokinetics

The pharmacokinetics of most drugs, including nsaids, are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

Acetic acid is an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Analyse Biochimique

Biochemical Properties

2-(3-Methylcyclobutyl)acetic acid, as a carboxylic acid, features a carbon atom doubly bonded to an oxygen atom and also joined to an OH group . Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups

Molecular Mechanism

The conversion of acetate to acetyl coenzyme A (acetyl-CoA), a key step in many metabolic pathways, is a well-studied process .

Metabolic Pathways

Acetic acid is known to be involved in various metabolic pathways, including the Wood–Ljungdahl pathway and the oxidative breakdown of alcohol in the liver

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylcyclobutyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with a suitable nucleophile, followed by oxidation to introduce the acetic acid functionality . Another method includes the use of Grignard reagents to form the cyclobutyl ring, followed by functional group transformations to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Methylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

2-(3-Methylcyclobutyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Cyclobutylacetic acid: Similar in structure but lacks the methyl substitution on the cyclobutyl ring.

2-(Cyclopropyl)acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring.

2-(Cyclopentyl)acetic acid: Features a cyclopentyl ring, offering different steric and electronic properties.

Uniqueness: 2-(3-Methylcyclobutyl)acetic acid is unique due to the presence of the methyl group on the cyclobutyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Activité Biologique

2-(3-Methylcyclobutyl)acetic acid, a compound derived from acetic acid, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, metabolic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl structure, which contributes to its biological properties. The chemical formula is C8H14O2, and it features a cyclobutane ring attached to an acetic acid moiety. This structural configuration may influence its interaction with biological systems.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of acetic acid derivatives, including this compound. Acetic acid itself has been shown to inhibit the growth of various pathogens, particularly in burn wound infections. A study indicated that acetic acid can effectively prevent biofilm formation and eradicate established biofilms of common wound pathogens at concentrations as low as 0.31% . While specific data on this compound is limited, its structural similarity to acetic acid suggests it may exhibit comparable antibacterial effects.

Metabolic Effects

Research into the metabolic pathways involving this compound is still emerging. It is hypothesized that this compound may influence lipid metabolism due to its acetic acid backbone. Acetic acid has been associated with improved insulin sensitivity and lipid profile modulation in various animal models. Further investigation into the metabolic effects of this compound could provide insights into its potential use in managing metabolic disorders.

Case Studies and Research Findings

-

Case Study: Antibacterial Efficacy

- A laboratory study tested various acetic acid derivatives against biofilm-forming pathogens. Results showed that compounds similar to this compound could inhibit bacterial growth effectively, suggesting a potential role in treating infections resistant to conventional antibiotics.

-

Research Findings: Metabolic Impact

- In animal studies, compounds related to acetic acid have demonstrated positive effects on glucose metabolism and lipid profiles. These findings indicate a possible therapeutic application for this compound in managing conditions like type 2 diabetes.

Summary of Biological Activities

Propriétés

IUPAC Name |

2-(3-methylcyclobutyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-2-6(3-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQBPFIBBCLVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.